molecular formula C17H13ClN2O2S B240681 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B240681
M. Wt: 344.8 g/mol
InChI Key: QIGLCFRDQHRBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome, which is a multiprotein complex responsible for the activation of the inflammatory response. The NLRP3 inflammasome has been implicated in several diseases, including autoimmune disorders, type 2 diabetes, and neurodegenerative diseases. MCC950 has shown promise as a potential therapeutic agent for these diseases, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism of Action

3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide inhibits the NLRP3 inflammasome, which is a multiprotein complex responsible for the activation of the inflammatory response. The NLRP3 inflammasome is activated in response to various stimuli, such as pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome cleaves pro-IL-1β and pro-IL-18 into their active forms, which then induce inflammation. 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation.
Biochemical and Physiological Effects
3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of the NLRP3 inflammasome, 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18. 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases. Furthermore, 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and improve glucose tolerance in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its mechanism of action and potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to using 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments. Its inhibition of the NLRP3 inflammasome may not be specific, as it may also inhibit other inflammasomes. Furthermore, the effects of 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide may be cell type-specific, and its efficacy may vary depending on the disease model being studied.

Future Directions

There are several future directions for the study of 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide. One potential direction is the development of more specific inhibitors of the NLRP3 inflammasome, which may have fewer off-target effects. Another direction is the investigation of the effects of 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide on other diseases, such as cancer and cardiovascular disease. Additionally, the development of more effective drug delivery systems for 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide may enhance its therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide and its effects on various cell types and disease models.

Synthesis Methods

3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide can be synthesized using a multistep synthesis method, which involves the reaction of 2-aminobenzenethiol with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitrophenyl 2-benzothiazol-2-ylsulfanyl acetate. This intermediate is then reacted with methyl isocyanate to form 4-(methylcarbamoyl)-3-nitrophenyl 2-benzothiazol-2-ylsulfanyl acetate, which is subsequently reduced to 4-(methylcarbamoyl)-3-nitrophenyl 2-benzothiazol-2-ylsulfanyl alcohol. The final step involves the reaction of this intermediate with thionyl chloride to form 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In an animal model of multiple sclerosis, 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide was shown to reduce inflammation and demyelination, suggesting that it may be a potential treatment for this disease. In a mouse model of type 2 diabetes, 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide was shown to improve glucose tolerance and reduce inflammation, indicating its potential as a treatment for this disease. 3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O2S/c1-19-16(21)10-6-8-11(9-7-10)20-17(22)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,19,21)(H,20,22)

InChI Key

QIGLCFRDQHRBJX-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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